molecular formula C12H18N2 B8484605 1,2,3,4-Tetrahydro-2-propyl-5-isoquinolinamine CAS No. 223700-12-7

1,2,3,4-Tetrahydro-2-propyl-5-isoquinolinamine

Cat. No.: B8484605
CAS No.: 223700-12-7
M. Wt: 190.28 g/mol
InChI Key: SUWFFJJQLMPVLL-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydro-2-propyl-5-isoquinolinamine is a heterocyclic compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of an amino group at the 5th position and a propyl group at the 2nd position on the tetrahydroisoquinoline ring. It is a colorless solid that is soluble in water and various organic solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4-Tetrahydro-2-propyl-5-isoquinolinamine can be achieved through several methods. One common method involves the reaction of piperidine with thionyl chloride to form piperidine chlorosulfinate, which is then reacted with ammonia to yield the desired product . Another approach is the Bischler-Napieralski reaction, which involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and scalability. Multicomponent reactions (MCRs) are also employed in industrial settings to improve atom economy, selectivity, and yield .

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydro-2-propyl-5-isoquinolinamine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinoline derivatives, reduced tetrahydroisoquinoline derivatives, and substituted isoquinoline compounds .

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetrahydro-2-propyl-5-isoquinolinamine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit phenylethanolamine N-methyltransferase (PNMT), an enzyme involved in the biosynthesis of catecholamines . This inhibition can lead to reduced levels of certain neurotransmitters, thereby exerting its effects on the nervous system.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,3,4-Tetrahydro-2-propyl-5-isoquinolinamine is unique due to the presence of both the amino and propyl groups, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .

Properties

CAS No.

223700-12-7

Molecular Formula

C12H18N2

Molecular Weight

190.28 g/mol

IUPAC Name

2-propyl-3,4-dihydro-1H-isoquinolin-5-amine

InChI

InChI=1S/C12H18N2/c1-2-7-14-8-6-11-10(9-14)4-3-5-12(11)13/h3-5H,2,6-9,13H2,1H3

InChI Key

SUWFFJJQLMPVLL-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCC2=C(C1)C=CC=C2N

Origin of Product

United States

Synthesis routes and methods

Procedure details

The title compound was prepared by treatment of 5-aminoisoquinoline with iodopropane followed by reduction with sodium borohydride using procedures analogous to those described in Preparation 1 and Preparation 2.
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